七铂-Sunpla

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

依普拉替尼在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:

作用机制

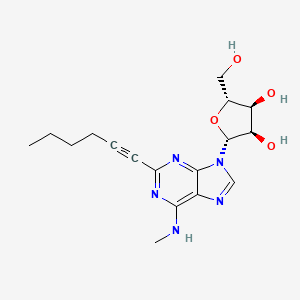

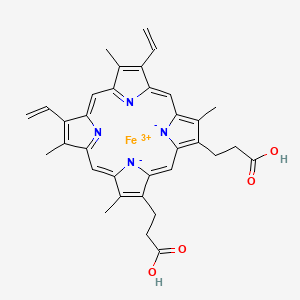

依普拉替尼通过与 DNA 结合并形成 DNA 加合物发挥其抗癌作用。这种结合会破坏 DNA 结构,抑制 DNA 复制和转录,最终导致细胞死亡。 依普拉替尼的主要分子靶点是 DNA 嘌呤碱基中的氮原子 . 其作用机制中涉及的途径包括诱导 DNA 损伤反应途径和激活细胞凋亡 .

与相似化合物的比较

依普拉替尼属于一类铂基抗癌药物,包括顺铂、卡铂、奥沙利铂、奈达铂、洛铂和萨特拉铂 . 与这些化合物相比,依普拉替尼具有几个独特的特点:

较低的毒性: 依普拉替尼的设计目的是与早期的铂基药物(如顺铂)相比降低毒性.

类似的化合物包括:

顺铂: 第一种铂基抗癌药物,以其高疗效和高毒性而闻名。

卡铂: 第二代铂类药物,与顺铂相比毒性降低。

奥沙利铂: 另一种第二代铂类药物,对结直肠癌有效。

奈达铂: 一种铂类药物,其作用机制相似,但药代动力学不同。

洛铂: 一种在中国用于治疗各种癌症的铂类药物。

萨特拉铂: 一种口服铂类药物,目前正在研究其抗癌特性.

生化分析

Biochemical Properties

Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .

Cellular Effects

Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .

Metabolic Pathways

Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .

Subcellular Localization

Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .

准备方法

依普拉替尼的合成涉及多个步骤。 一种方法包括二卤代二胺铂配合物与丙二酸的反应 . 该过程通常包括以下步骤:

D-酒石酸二乙酯的制备: D-酒石酸在酸性催化剂存在下与乙醇反应生成D-酒石酸二乙酯。

2,3-O-异丁叉-D-酒石酸二乙酯的形成: 该化合物用异丁醛和无水硫酸铜在甲磺酸存在下处理。

还原为(4R,5R)-4,5-双(羟甲基)-2-异丙基-1,3-二氧戊环: 二酯用氢化铝锂还原。

形成(4R,5R)-4,5-双(甲磺酰氧基甲基)-2-异丙基-1,3-二氧戊环: 该化合物用甲磺酰氯在吡啶中处理。

形成(4R,5R)-4,5-双(叠氮甲基)-2-异丙基-1,3-二氧戊环: 双(甲磺酸盐)与二甲基甲酰胺中的叠氮化钠反应。

还原为(4R,5R)-4,5-双(氨基甲基)-2-异丙基-1,3-二氧戊环: 叠氮化物在钯碳存在下用氢还原。

形成顺式-二碘[(4R,5R)-4,5-双(氨基甲基)-2-异丙基-1,3-二氧戊环]铂(II): 二胺与四氯铂酸钾(II)反应。

最终产物: 将铂配合物用丙二酸二银盐处理即可得到依普拉替尼.

化学反应分析

依普拉替尼经历各种化学反应,主要涉及取代和配位化学。主要反应包括:

取代反应: 依普拉替尼可以进行配体交换反应,其中与铂中心连接的配体被其他配体取代。

这些反应中常用的试剂包括丙二酸、四氯铂酸钾(II)和各种有机溶剂。 这些反应形成的主要产物通常是具有不同配体的铂配合物 .

相似化合物的比较

Eptaplatin is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, oxaliplatin, nedaplatin, lobaplatin, and satraplatin . Compared to these compounds, Eptaplatin has several unique features:

Lower toxicity: Eptaplatin is designed to have reduced toxicity compared to earlier platinum-based drugs like cisplatin.

Enhanced efficacy: Eptaplatin has shown improved efficacy in treating certain types of cancer, particularly advanced gastric cancer.

Similar compounds include:

Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also high toxicity.

Carboplatin: A second-generation platinum drug with reduced toxicity compared to cisplatin.

Oxaliplatin: Another second-generation platinum drug, effective against colorectal cancer.

Nedaplatin: A platinum drug with a similar mechanism of action but different pharmacokinetics.

Lobaplatin: A platinum drug used in China for the treatment of various cancers.

Satraplatin: An oral platinum drug currently under investigation for its anticancer properties.

属性

CAS 编号 |

146665-77-2 |

|---|---|

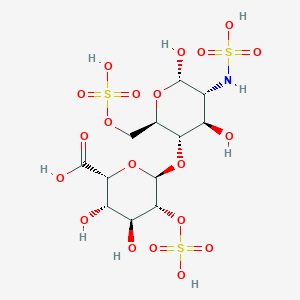

分子式 |

C11H18N2O6Pt |

分子量 |

469.35 g/mol |

IUPAC 名称 |

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |

InChI |

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |

InChI 键 |

LPTCUYGPZMAHMM-GPJOBVNKSA-L |

手性 SMILES |

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

SMILES |

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |

规范 SMILES |

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。